An In-depth Technical Guide to the Chemical Properties of 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
Introduction
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic and medicinal chemistry.[1] Its unique structure, featuring a biphenyl core, a reactive tribromomethyl group, and a cyano moiety, makes it a valuable precursor for the synthesis of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. A key area of interest is its structural relationship to intermediates used in the synthesis of pharmacologically active molecules, such as the angiotensin II receptor antagonist, Telmisartan.[1] A closely related compound, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a known intermediate in the synthesis of Telmisartan, highlighting the potential utility of its tribrominated analog in drug discovery and development.[1]
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile is essential for its effective application in research and synthesis. The table below summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| IUPAC Name | 2-[4-(tribromomethyl)phenyl]benzonitrile | [1] |
| CAS Number | 876063-64-8 | [1] |
| Molecular Formula | C₁₄H₈Br₃N | [1] |
| Molecular Weight | 429.93 g/mol | [1] |
| InChI Key | ZMOBZMJHPMWMLQ-UHFFFAOYSA-N | [1] |
Synthesis of 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
The synthesis of 4'-(tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route involves the radical bromination of the methyl group of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. This precursor can be synthesized via established cross-coupling methodologies, such as the Suzuki-Miyaura coupling.
Synthesis of the Precursor: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of 2-bromobenzonitrile and 4-methylphenylboronic acid in a suitable solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture), a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃) are added.[4][5]
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 70 to 100 °C for several hours.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.
Bromination of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
Hypothetical Experimental Protocol: Tribromination
-
Reaction Setup: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile is dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a reaction vessel equipped with a reflux condenser and a dropping funnel.[6][7]
-
Reagent Addition: A solution of a brominating agent, such as a combination of sodium bromate (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in water, is added dropwise to the reaction mixture.[6][7] The stoichiometry of the brominating agent would be in excess to favor tribromination.
-
Reaction Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to ensure complete reaction.[6][7] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield 4'-(tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Caption: Synthetic workflow for 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region.
-
Aromatic Protons (δ 7.0-8.0 ppm): The eight protons on the biphenyl core will appear as a series of multiplets in this region. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern of the two rings. The protons on the benzonitrile ring will likely show a more complex pattern due to the ortho-cyano group. The protons on the tribromomethyl-substituted ring will also exhibit distinct signals. For comparison, the aromatic protons of various substituted biphenyl-3-carbonitriles appear in the range of 7.1 to 8.4 ppm.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton.
-
Aromatic Carbons (δ 120-150 ppm): The twelve carbons of the biphenyl rings will resonate in this region. The chemical shifts will be influenced by the substituents on each ring.
-
Nitrile Carbon (δ ~118-120 ppm): The carbon of the cyano group typically appears in this range. For example, the nitrile carbon in [1,1'-biphenyl]-4-carbonitrile resonates at approximately 119 ppm.[7]
-
Tribromomethyl Carbon (CBr₃): The chemical shift of the tribromomethyl carbon is expected to be significantly downfield due to the strong deshielding effect of the three bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9]
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.
-
Aromatic C-H Stretch: Weak to medium bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of variable intensity will be observed in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A strong absorption is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation pathways for halogenated biphenyls involve the loss of bromine atoms and cleavage of the biphenyl linkage. The tribromomethyl group can undergo sequential loss of bromine radicals.
Chemical Reactivity
The reactivity of 4'-(tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile is primarily dictated by the tribromomethyl group and the biphenyl core.
Reactions of the Tribromomethyl Group
The tribromomethyl group is a versatile functional handle that can undergo a variety of transformations.
-
Hydrolysis to Carboxylic Acid: Under aqueous acidic or basic conditions, the tribromomethyl group can be hydrolyzed to a carboxylic acid. This reaction proceeds through the formation of a dihalocarbene intermediate under basic conditions or via nucleophilic substitution under acidic conditions. The oxidation of benzyl bromides to benzoic acids can also be achieved using hydrogen peroxide with a suitable catalyst.[10]
Caption: Hydrolysis of the tribromomethyl group to a carboxylic acid.
-
Reaction with Nucleophiles: The tribromomethyl group can react with various nucleophiles. For example, reaction with amines can lead to the formation of amides after hydrolysis of the intermediate. The reaction of heteroarenes bearing a trichloromethyl group with amines has been shown to produce N-functionalized arenes.[11]
Reactions of the Biphenyl Core
The biphenyl core can participate in cross-coupling reactions, particularly if one of the bromine atoms from the tribromomethyl group is first converted to a more suitable functional group for such reactions. However, the primary utility of this compound lies in the reactivity of the tribromomethyl group. The Suzuki-Miyaura coupling is a powerful method for the arylation of compounds containing a bromo-phenyl ring.[4]
Potential Applications
The unique combination of functional groups in 4'-(tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile makes it a valuable intermediate in several areas of chemical research.
-
Medicinal Chemistry: As a precursor to more complex biphenyl derivatives, it can be used in the synthesis of novel compounds with potential biological activity.[1] Its relationship to Telmisartan intermediates suggests its utility in developing new angiotensin II receptor antagonists or other cardiovascular drugs.[1]
-
Materials Science: The rigid biphenyl core and the reactive tribromomethyl group make it a potential building block for the synthesis of functional materials, such as polymers and liquid crystals.
-
Organic Synthesis: It serves as a versatile starting material for the introduction of the 4'-(carboxy)-[1,1'-biphenyl]-2-carbonitrile moiety or other functionalized biphenyl structures into organic molecules.[1]
Safety and Handling
-
Hazards: These compounds are generally harmful if swallowed, in contact with skin, or if inhaled.[13][14] They can cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12]
-
Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its synthesis, based on the well-established Suzuki-Miyaura coupling followed by radical bromination, provides a reliable route to this compound. The reactivity of the tribromomethyl group opens up numerous possibilities for further functionalization, leading to a wide array of complex biphenyl derivatives. While further experimental data on its spectroscopic and toxicological properties are needed, this guide provides a solid foundation for researchers and scientists to safely handle and effectively utilize this compound in their research endeavors.
References
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Mastering Suzuki-Miyaura Coupling: A Deep Dive into Mechanism and Applications with 4-Bromomethyl Biphenyl. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Safety Data Sheet - ChemDmart. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
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c4ob02436b1.pdf - The Royal Society of Chemistry. Available at: [Link]
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To synthesize benzoic acid from bromobenzene, follow these steps: Fir - askIITians. Available at: [Link]
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]
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Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination - PMC - PubMed Central. Available at: [Link]
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